N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid and 4-methoxybenzylamine.
Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an active ester.
Amide Formation: The activated ester reacts with 4-methoxybenzylamine to form the desired amide bond under mild conditions, typically at room temperature.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer activity and ability to inhibit specific enzymes.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives:
N-(4-hydroxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its biological activity.
N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group, which may enhance its solubility and bioavailability.
N-(4-methoxybenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-thioamide: Contains a thioamide group, which may affect its reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and exhibit diverse biological activities, making it a valuable target for further study and application.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO4/c1-12-8-13(2)19-16(22)10-18(25-17(19)9-12)20(23)21-11-14-4-6-15(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,21,23) |
InChI Key |
JHAOVBKFFSBHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)OC)C |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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